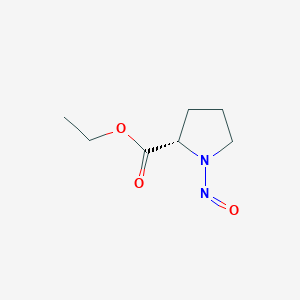

Ethyl 1-nitrosoproline

Description

Structure

3D Structure

Properties

CAS No. |

17431-20-8 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

ethyl (2S)-1-nitrosopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

CPURSCKAPPWVBT-LURJTMIESA-N |

SMILES |

CCOC(=O)C1CCCN1N=O |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN1N=O |

Canonical SMILES |

CCOC(=O)C1CCCN1N=O |

Other CAS No. |

17431-20-8 |

Synonyms |

N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |

Origin of Product |

United States |

Advanced Analytical Methodologies for Ethyl 1 Nitrosoproline and Its Analogs

Spectrometric and Chromatographic Principles

The analysis of N-nitrosamines, including Ethyl 1-nitrosoproline, predominantly relies on a combination of chromatographic separation techniques and highly sensitive detection methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary separation techniques, each offering distinct advantages depending on the specific analyte and matrix. These are often coupled with mass spectrometry (MS) or specialized detectors to achieve the necessary selectivity and low detection limits.

Gas Chromatography Coupled with Mass Spectrometry (GC-MS/MS)

Gas chromatography, particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for the analysis of volatile and thermally stable N-nitrosamines. restek.commdpi.com The sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio, providing both qualitative and quantitative information. For many N-nitrosamines, GC-MS/MS is the recommended method due to its high selectivity and sensitivity, which allows for detection in the low parts-per-billion (ppb) range. restek.comrestek.com

Isotope dilution mass spectrometry is a highly accurate method for quantifying N-nitrosamines. nih.gov This technique involves "spiking" a sample with a known concentration of an isotopically labeled analog of the target compound (e.g., using deuterium (B1214612) or carbon-13). rsc.orgnih.govnih.gov This labeled compound, or internal standard, behaves almost identically to the native analyte during extraction, cleanup, and analysis. nih.gov By measuring the ratio of the native analyte to the isotopically labeled standard, analysts can accurately determine the concentration of the target compound, correcting for any losses that may have occurred during sample preparation. nih.govrsc.org This method significantly improves the accuracy and precision of quantitative results. americanlaboratory.com

Research has demonstrated the successful application of isotope dilution GC-MS for the determination of various N-nitrosamines in complex matrices like soy sauce and animal-derived foods. rsc.orgchrom-china.com For instance, a study on soy sauce established a sensitive and rapid method using a QuEChERS-based purification coupled with isotope dilution GC-MS, achieving low limits of detection (LODs) between 0.4 and 0.9 μg/kg. rsc.org The recoveries for spiked samples were in the range of 80.2–112%, indicating good accuracy. rsc.org Similarly, a method for animal-derived foods reported LODs of 0.03-0.30 μg/kg with recoveries ranging from 80.4% to 98.5%. chrom-china.com

Table 1: Performance of Isotope Dilution GC-MS for N-Nitrosamine Analysis in Food Matrices

| Matrix | Target Analytes | Limit of Detection (LOD) | Recoveries | Reference |

| Soy Sauce | Six N-nitrosamines | 0.4–0.9 μg/kg | 80.2–112% | rsc.org |

| Animal-derived Foods | Nine N-nitrosamines | 0.03–0.30 μg/kg | 80.4%–98.5% | chrom-china.com |

Gas-liquid chromatography (GLC) coupled with mass spectrometry (GLC-MS) is a cornerstone for the unambiguous identification and confirmation of N-nitroso compounds, including nitrosoproline (B1360120). nih.gov After separation by GLC, the mass spectrometer provides detailed structural information, confirming the identity of the analyte. For non-volatile N-nitrosoamino acids like nitrosoproline, a derivatization step, such as conversion to their methyl esters, is often necessary to make them amenable to GC analysis. nih.gov

In a study on cured meat products, GLC-MS was used to confirm the presence of nitrosoproline at concentrations of 340-440 μg/kg. nih.gov This highlights the capability of the technique to identify specific N-nitrosamines in complex food matrices. The use of GC-MS/MS in multiple reaction monitoring (MRM) mode further enhances selectivity and sensitivity, allowing for the detection of trace levels of nitrosamine (B1359907) impurities in pharmaceutical ingredients. edqm.eunih.govturkjps.org

Table 2: GC-MS/MS Parameters for the Analysis of Four N-Nitrosamine Impurities

| Parameter | Condition | Reference |

| Gas Chromatograph | Agilent “7890B” | nih.govturkjps.org |

| Mass Spectrometer | Triple quadrupole with EI ion source | nih.govturkjps.org |

| Analytical Column | DM-WAX (30 m x 0.25 mm, 0.5 µm) | nih.gov |

| Carrier Gas | Helium | turkjps.org |

| Injection Mode | Split | turkjps.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | edqm.eunih.govturkjps.org |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including non-volatile and thermally labile N-nitrosamines that are not amenable to GC analysis. mdpi.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of detector is crucial for achieving the required sensitivity and selectivity.

For compounds that are not naturally fluorescent, HPLC with fluorescence detection (HPLC-FLD) requires a derivatization step to attach a fluorescent tag to the analyte. researchgate.netmdpi.com In the case of N-nitrosamines, this typically involves a pre-column denitrosation to yield the corresponding secondary amine, which is then reacted with a fluorescent labeling agent such as dansyl chloride or 2-(11H-benzo[a]carbazol-11-yl) ethyl carbonochloridate (B8618190) (BCEC-Cl). researchgate.netmdpi.comnih.gov This approach significantly enhances the sensitivity of the detection. google.com

The optimization of derivatization conditions, such as pH and reagent concentration, is critical for achieving low detection limits. researchgate.net For example, a method for determining N-nitrosodimethylamine (NDMA) using dansyl chloride derivatization achieved an instrumental detection limit of 0.1 ng. researchgate.net Another study employing BCEC-Cl as the labeling agent reported even lower detection limits in the range of 0.80–1.60 ng/L for four different nitrosamines. google.com

Table 3: Comparison of Fluorescent Derivatizing Agents for HPLC-FLD Analysis of N-Nitrosamines

| Derivatizing Agent | Target Analytes | Limit of Detection (LOD) | Reference |

| Dansyl Chloride | N-nitrosodimethylamine (NDMA) | 0.1 ng (instrumental) | researchgate.net |

| BCEC-Cl | Four N-nitrosamines | 0.80–1.60 ng/L | google.com |

A highly specific and sensitive method for the analysis of N-nitroso compounds involves coupling HPLC with a nitroso-specific chemiluminescence detector (NCD), also known as a Thermal Energy Analyzer (TEA). nih.gov This technique can be applied in two ways: pre-column or post-column derivatization. In the post-column approach, the separated N-nitroso compounds are denitrosated after eluting from the HPLC column, typically using a chemical reagent like hydrogen bromide in acetic acid or through photolysis with UV light. nih.govresearchgate.net The liberated nitric oxide (NO) is then detected by its chemiluminescent reaction with ozone.

This method offers excellent selectivity for nitroso compounds and has been used for the analysis of N-nitrosoproline in various food and beverage samples. nih.gov An improved method for N-nitrosoproline analysis involved esterification followed by a simplified clean-up technique, leading to the detection of N-nitrosoproline in malt, beer, fried bacon, and cured meat products. nih.gov The detection limits for this technique are typically in the low nanogram range.

Photochemical Reactor-Chemiluminescence (PR-CL) Methods

Photochemical Reactor-Chemiluminescence (PR-CL) has emerged as a highly sensitive and selective method for the determination of N-nitrosamines, including their analogs. This technique leverages the photochemical decomposition of N-nitrosamines into nitric oxide (NO), which is then detected via a chemiluminescence reaction.

The core principle of PR-CL involves the irradiation of the sample with ultraviolet (UV) light within a photochemical reactor. This UV exposure cleaves the N-NO bond of N-nitrosamine compounds, leading to the formation of a nitric oxide radical (·NO) qascf.comusp.org. The liberated nitric oxide is subsequently reacted with ozone (O₃) in a reaction chamber. This reaction produces nitrogen dioxide in an excited state (NO₂*), which then decays to its ground state, emitting light in the near-infrared region usp.orgeuropa.eu. The intensity of this emitted light is directly proportional to the concentration of nitric oxide, and consequently, to the initial concentration of the N-nitrosamine.

Recent advancements in this methodology have focused on enhancing sensitivity and applicability. One significant development is the use of a microphotochemical reactor, which consists of a knitted reaction coil and a low-pressure mercury lamp. acs.orgepfl.ch This design optimizes the UV irradiation process, leading to efficient denitrosation of N-nitrosamines. acs.orgepfl.ch Studies have demonstrated that this approach can achieve detection limits in the range of 0.07 to 0.13 μM for various N-nitrosamines. acs.orgepfl.ch

Furthermore, the integration of high-performance liquid chromatography (HPLC) with PR-CL (HPLC-PR-CL) allows for the separation of different N-nitrosamine compounds prior to their detection. researchgate.net In this setup, after chromatographic separation, the N-nitrosamines in a basic aqueous solution are converted to peroxynitrite through UV irradiation, which then generates chemiluminescence with luminol, often without the need for an additional oxidant. researchgate.net This online coupling provides a robust and automated system for the quantification of individual N-nitrosamines in complex mixtures. The HPLC-PR-CL method has shown remarkable sensitivity, with detection limits for some N-nitrosamines reaching as low as a few nanograms per liter (ng/L) without requiring preconcentration steps. researchgate.net

One of the key advantages of PR-CL methods is the avoidance of harsh chemical reagents for denitrosation, which can be a source of interference and variability. acs.orgepfl.ch Compared to chemical denitrosation techniques that use agents like copper monochloride or triiodide, UV photolysis is a cleaner process that is not susceptible to the formation of interfering byproducts. acs.orgepfl.ch This leads to improved reproducibility of the analysis. acs.orgepfl.ch

Gas Chromatography with Thermal Energy Analysis (GC-TEA)

Gas Chromatography with Thermal Energy Analysis (GC-TEA) stands as a highly specific and sensitive technique for the detection of volatile N-nitroso compounds. chromatographyonline.com This method has been a cornerstone in nitrosamine analysis since the 1970s due to its remarkable selectivity for the nitroso functional group. usp.org

The principle of GC-TEA involves the separation of volatile compounds by gas chromatography, followed by their introduction into a pyrolyzer. usp.orgchromatographyonline.com Inside the pyrolyzer, which is typically heated to around 500°C, the N-NO bond of the nitrosamine is thermally cleaved, releasing a nitric oxide radical (·NO). usp.org This radical then travels to a reaction chamber where it is reacted with ozone (O₃). The ensuing chemiluminescent reaction produces excited nitrogen dioxide (NO₂*), which emits light as it returns to its ground state. qascf.com This emitted light is detected by a photomultiplier tube, and the signal is proportional to the amount of nitrosamine present. usp.org

The high selectivity of the TEA detector stems from the specific nature of the pyrolysis and chemiluminescence reaction, which is characteristic of N-nitroso compounds. usp.orgnih.gov This minimizes interference from other nitrogen-containing compounds that may be present in the sample matrix. usp.org The sensitivity of GC-TEA is also a significant advantage, with detection limits often in the low microgram per kilogram (µg/kg) range for many nitrosamines. qascf.com

While GC-TEA is highly effective for volatile nitrosamines, the analysis of non-volatile or thermally labile compounds like N-nitrosamino acids, including N-nitrosoproline (the parent compound of this compound), often requires a derivatization step to increase their volatility. For instance, N-nitrosoproline can be converted to its more volatile methyl ester derivative before GC-TEA analysis. oregonstate.edu

Despite its strengths, the availability of TEA detectors has become somewhat limited. nih.gov However, recent advancements in GC-TEA technology have led to more user-friendly and cost-effective systems, making this powerful technique more accessible to a broader range of laboratories. chromatographyonline.com

Quantitative Analysis Techniques

Internal Standards and Calibration Procedures (e.g., ¹³C₅NPRO, N-nitrosopipecolic acid)

Accurate quantification of this compound and its analogs relies heavily on the use of internal standards and robust calibration procedures. Internal standards are crucial for compensating for analyte loss during sample preparation and for variations in instrumental response. rsc.org

A common and effective approach is isotope dilution mass spectrometry, where a stable isotope-labeled analog of the analyte is used as the internal standard. nih.gov For the analysis of N-nitrosoproline (NPRO), ¹³C₅-labeled N-nitrosoproline (¹³C₅NPRO) is an ideal internal standard. nih.govnih.gov Since ¹³C₅NPRO has the same chemical and physical properties as the unlabeled NPRO, it co-elutes during chromatography and experiences similar extraction efficiencies and ionization suppression in the mass spectrometer. nih.gov By measuring the ratio of the analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved. nih.gov

In addition to isotope-labeled standards, other structurally similar compounds can also be employed as internal standards. N-nitrosopipecolic acid (NPIC) is another compound that has been successfully used as an internal standard for the quantification of NPRO. nih.govnih.govwho.int The use of two internal standards, such as ¹³C₅NPRO and NPIC, can provide an additional layer of validation for the analytical method. nih.gov For instance, the quantification of NPRO using either internal standard should yield comparable results, thus confirming the reliability of the method. nih.gov

Calibration curves are essential for establishing the relationship between the instrumental response and the concentration of the analyte. These are typically generated by analyzing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. nih.gov The response ratio (analyte peak area / internal standard peak area) is then plotted against the concentration ratio (analyte concentration / internal standard concentration) to create a calibration curve. nih.gov The concentration of the analyte in an unknown sample can then be determined by measuring its response ratio and interpolating from the calibration curve. nih.gov

Derivatization Strategies for Enhanced Sensitivity and Specificity

Derivatization is a chemical modification process employed to enhance the analytical properties of a compound, particularly for gas chromatography (GC) analysis. For non-volatile or polar compounds like N-nitrosamino acids, derivatization is often a necessary step to increase their volatility and improve their chromatographic behavior and detection sensitivity. whiterose.ac.uk

A common derivatization strategy for N-nitrosoproline and related compounds is esterification. oregonstate.edu This involves converting the carboxylic acid group into an ester, typically a methyl ester. This can be achieved by reacting the nitrosamino acid with a methylating agent such as diazomethane. rsc.org The resulting methyl ester derivative is significantly more volatile than the parent acid, making it amenable to GC analysis. oregonstate.edu

Another approach involves the use of silylating agents. For instance, N-nitrosodiethanolamine (NDELA), a non-volatile nitrosamine, can be derivatized with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) to form a more volatile trimethylsilyl (B98337) (TMS) derivative. chromatographyonline.com This strategy could potentially be adapted for this compound to enhance its volatility for GC-based analysis.

The choice of derivatization reagent and reaction conditions is critical and needs to be optimized to ensure complete and reproducible derivatization without causing degradation of the target analyte. unite.it It is also important to select a derivatization strategy that does not introduce interfering substances into the sample. The derivatized product should exhibit good stability and provide a strong and specific signal in the detector.

While derivatization is a powerful tool, it also adds an extra step to the analytical workflow, which can be a source of error if not carefully controlled. Therefore, the development and validation of a derivatization method require careful consideration of reaction efficiency, reproducibility, and potential side reactions.

Sample Preparation and Isolation Strategies from Biological and Environmental Matrices

Reversed-Phase Solid-Phase Extraction (RP-SPE)

Reversed-phase solid-phase extraction (RP-SPE) is a widely used and effective technique for the isolation and pre-concentration of this compound and its analogs from complex biological and environmental matrices. nih.govnih.govnih.gov This method is based on the partitioning of analytes between a polar mobile phase (the sample matrix) and a non-polar stationary phase (the SPE sorbent). nih.govlibretexts.org

The process of RP-SPE typically involves four main steps: conditioning, loading, washing, and elution. sigmaaldrich.comthermofisher.com

Conditioning: The SPE cartridge, which contains a hydrophobic sorbent such as C18-bonded silica, is first conditioned with an organic solvent like methanol (B129727), followed by water or a buffer. sigmaaldrich.comthermofisher.com This step solvates the stationary phase, preparing it for sample loading.

Loading: The sample, often pre-treated by acidification to ensure the analyte is in its neutral, more hydrophobic form, is then passed through the conditioned cartridge. nih.govsigmaaldrich.com The non-polar analyte molecules are retained on the hydrophobic sorbent via van der Waals forces, while the more polar matrix components pass through. nih.govsigmaaldrich.com

Washing: The cartridge is then washed with a weak solvent, such as water or a low percentage of organic solvent in water, to remove any remaining polar interferences that may have been retained on the sorbent. sigmaaldrich.comthermofisher.com

Elution: Finally, the retained analyte is eluted from the cartridge using a strong, non-polar organic solvent, such as methanol, acetonitrile, or ethyl formate. sigmaaldrich.com This eluate, now containing the concentrated and purified analyte, can then be further processed or directly analyzed.

RP-SPE has been successfully applied to the extraction of N-nitrosoproline from urine samples. nih.govnih.gov In a typical procedure, a urine sample is acidified and then loaded onto a C18 SPE cartridge. nih.gov After washing to remove interfering compounds, the N-nitrosoproline is eluted with an appropriate organic solvent. nih.gov This method has been shown to provide good recovery and cleanup, enabling sensitive detection by subsequent analytical techniques like GC-MS. nih.gov For instance, recoveries of 77% to 88% have been reported for N-nitrosoproline from urine using RP-SPE. nih.gov

The selection of the appropriate sorbent, wash, and elution solvents is critical for the successful implementation of RP-SPE and needs to be optimized for the specific analyte and matrix. thermofisher.com

Polymeric Weak Anion Exchange (WAX-SPE) Resin Utilization

Polymeric weak anion exchange (WAX) solid-phase extraction (SPE) is an advanced sample preparation methodology employed for the selective isolation and concentration of acidic analytes from complex matrices. nih.govnih.gov This technique utilizes a sorbent that exhibits a dual retention mechanism: a weak anion-exchange interaction and a hydrophobic (reversed-phase) interaction. affinisep.comphenomenex.com This mixed-mode functionality is particularly advantageous for the analysis of N-nitrosoproline (NPRO) and its analogs, such as this compound, as it allows for strong retention of these acidic compounds while enabling the removal of a wide range of interfering substances. nih.govphenomenex.com

The core of the WAX sorbent is typically a polymeric resin, which is functionalized with a weak base, such as a primary or secondary amine. biotage.combiotage.com This structure allows for the effective cleanup of strong acids, especially those with a pKa of approximately 5 or less. phenomenex.comphenomenex.com The ability to retain these acidic compounds strongly permits the use of aggressive organic washes, which ensures that a maximum amount of matrix interferences are washed away prior to the elution of the target analytes. phenomenex.comphenomenex.com

Research Findings and Methodology

A robust analytical method has been developed for the sensitive detection and quantification of NPRO from human urine, where it serves as a key biomarker for endogenous nitrosation. nih.govnih.gov This method employs a comprehensive two-stage SPE cleanup process to ensure the purity of the analyte before instrumental analysis. nih.gov

The initial step involves passing the acidified urine sample through a reversed-phase SPE (RP-SPE) cartridge. nih.govnih.gov This first pass successfully removes non-polar molecules and various inorganic ions, while collecting the fraction containing organic acids. nih.gov The collected aqueous fraction is then buffered to a pH of 6.5 and subjected to a second cleanup phase using a polymeric WAX-SPE cartridge (e.g., Strata X-AW). nih.gov This second extraction specifically isolates the acidic compounds, like NPRO, from the remaining components of the sample matrix and facilitates a solvent exchange before the final derivatization and analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov An experiment comparing different SPE adsorbents for the analysis of N-nitrosamines in meat products found that a WAX ion-exchange sorbent (Strata X-AW) yielded superior results compared to reversed-phase (C18), normal-phase (Cyanopropyl), and other polymeric sorbents (Oasis HLB). researchgate.net

The detailed protocol for the WAX-SPE step is outlined in the table below.

| Step | Procedure | Purpose | Source |

| Conditioning | The WAX cartridge (60mg/3ml) is conditioned with 3 mL of methanol containing 2% formic acid, followed by 3 mL of deionized HPLC grade water. | To activate the sorbent and ensure proper interaction with the sample. | nih.gov |

| Sample Loading | The buffered sample fraction (pH 6.5) from the initial RP-SPE step is applied to the conditioned cartridge. | To bind the target acidic analytes to the WAX sorbent via ion exchange and hydrophobic mechanisms. | nih.gov |

| Washing | The cartridge is washed with 3 mL of water, followed by 3 mL of methanol. | To remove potential interfering compounds that are not strongly bound to the sorbent. | nih.gov |

| Elution | The target acidic compounds are eluted from the cartridge using 6 mL of methanol containing 2.5% ammonium (B1175870) hydroxide. | To disrupt the ionic interaction and release the purified analytes for collection. | nih.gov |

Method Performance and Quantitative Results

The described WAX-SPE based method has demonstrated high reliability and sensitivity for the quantification of NPRO. nih.govnih.gov In validation studies, the method was capable of detecting NPRO concentrations in urine ranging from 2.4 to 46.0 ng/mL. nih.govnih.gov The precision and recovery of the method were assessed by analyzing urine samples spiked with known quantities of an NPRO internal standard. nih.gov The results showed excellent recovery rates, highlighting the efficiency of the extraction process. nih.gov

| Spiked Analyte Concentration | Achieved Recovery (%) | Source |

| 25 ng | 77% | nih.gov |

| 50 ng | 84% | nih.gov |

| 75 ng | 88% | nih.gov |

Furthermore, the method exhibited strong linearity, with a representative standard curve for the NPRO derivative showing a coefficient of determination (R²) of 0.9996. nih.gov The precision, measured as the residual standard deviation (RSD) for repeated injections, was found to be 10% for lower concentrations (2.3 pg) and 3% for higher concentrations (20 pg), confirming the method's robustness for quantitative analysis. nih.gov

Metabolic Disposition and Biotransformation of N Nitrosoproline in Experimental Systems

In Vivo Biotransformation Pathways in Animal Models (e.g., Rat Models)

Studies in rat models have consistently demonstrated that N-Nitrosoproline is remarkably resistant to biotransformation. aacrjournals.org When [U-14C]nitrosoproline and [carboxyl-14C]nitrosoproline were administered to rats, the vast majority of the compound was recovered unchanged. aacrjournals.org In most experiments, less than 1% of the administered radioactivity was found as radioactive CO2 in the expired air, indicating that decarboxylation is not a significant metabolic pathway. aacrjournals.orgaacrjournals.org The primary fate of NPRO administered to rats is direct excretion without undergoing significant metabolic alteration. aacrjournals.orgresearchgate.net The lack of metabolism is a key feature that distinguishes NPRO from carcinogenic nitrosamines, which typically require metabolic activation to exert their toxic effects. aacrjournals.orgmdpi.com

In Vitro Hepatic and Subcellular Metabolism Studies (e.g., Isolated Hepatocytes, S9 Fractions)

To further investigate the metabolic stability of N-Nitrosoproline, in vitro studies have been conducted using isolated liver cells (hepatocytes) and subcellular fractions (S9 preparations) from F344 rats. osti.govnih.gov The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes and is a standard system for metabolic screening. nih.gov

In these experiments, 15N-labeled NPRO was incubated with both isolated hepatocytes and S9 fractions. osti.govnih.gov Analysis of the reaction mixtures showed no detectable loss of the parent compound and a failure to detect any metabolites via mass spectrometry. osti.govnih.gov Furthermore, there was no production of 15N2 gas, which would be an indicator of denitrosation. nih.gov These results strongly suggest that N-Nitrosoproline is refractory to the typical nitrosamine-activating enzymes present in the liver, confirming the findings from in vivo studies. osti.govnih.gov

Excretion Kinetics and Unchanged Compound Recovery

The excretion profile of N-Nitrosoproline is characterized by its speed and completeness, with the compound being eliminated almost entirely in its original form.

Following administration in rats, N-Nitrosoproline is rapidly and almost completely excreted in the urine. aacrjournals.orgaacrjournals.org Studies using radiolabeled NPRO showed that the unchanged compound was the only radioactive component detected in the urine. aacrjournals.orgaacrjournals.org This quantitative excretion in urine is a key reason why NPRO is considered a reliable marker for estimating endogenous nitrosation in both animals and humans. scispace.comnih.gov The disappearance from plasma is also rapid; in one study, only 13% and 2% of the maximum plasma level remained at 60 and 120 minutes post-administration, respectively. aacrjournals.org

Table 1: Urinary Excretion of N-Nitrosoproline in Rats

| Time Post-Administration | Percentage of Administered Radioactivity Excreted in Urine | Form of Excreted Compound | Reference |

| 4 hours | 19% (plus 48% in bladder) | Unchanged N-Nitrosoproline | aacrjournals.org |

| 8 hours | 81% | Unchanged N-Nitrosoproline | aacrjournals.org |

| 24 hours | Nearly complete | Unchanged N-Nitrosoproline | aacrjournals.org |

Assessment of Covalent Adduction to Macromolecules

The carcinogenicity of many chemical compounds, including certain nitrosamines, is linked to their ability to be metabolically activated to electrophilic intermediates that can form covalent bonds (adducts) with cellular macromolecules like DNA, RNA, and proteins. mdpi.comhesiglobal.org

Investigations into the metabolic fate of radiolabeled N-Nitrosoproline in rats revealed no significantly detectable covalent binding of radioactivity to liver DNA or RNA. aacrjournals.orgaacrjournals.org Only an extremely low level of binding to liver protein was observed. aacrjournals.org This lack of covalent adduction is consistent with the compound's resistance to metabolic activation and provides a strong biochemical explanation for its reported non-carcinogenicity. aacrjournals.orgaacrjournals.org The inability of NPRO to form adducts with genetic material (DNA, RNA) is a crucial finding that differentiates it from carcinogenic nitrosamines. aacrjournals.org

Table 2: Covalent Binding of [14C]N-Nitrosoproline to Rat Liver Macromolecules

| Macromolecule | Covalent Binding Detected | Significance | Reference |

| DNA | Not significantly detectable | Consistent with non-carcinogenicity | aacrjournals.orgaacrjournals.org |

| RNA | Not significantly detectable | Consistent with non-carcinogenicity | aacrjournals.orgaacrjournals.org |

| Protein | Extremely low level | Considered insignificant | aacrjournals.org |

Strategies for the Inhibition and Modulation of N Nitrosoproline Formation

Biochemical Intervention with Antioxidants

Antioxidants, particularly vitamins C and E, have been extensively studied for their capacity to block the chemical reactions that lead to the formation of N-nitroso compounds. They function primarily by interacting with nitrosating agents, rendering them unavailable to react with amines like proline.

Both ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) are effective inhibitors of N-nitrosation in both in vitro and in vivo systems. nih.govnih.gov Their efficacy stems from their ability to act as nitrite (B80452) scavengers, preventing the conversion of nitrite into potent nitrosating agents. dsm-firmenich.comkarger.com

Ascorbic acid has demonstrated a dose-dependent inhibitory effect on NPRO formation. In human studies where subjects ingested nitrate (B79036) and proline, the administration of ascorbic acid with a meal resulted in a significant reduction in urinary NPRO excretion. A dose of 120 mg of ascorbic acid was found to inhibit NPRO formation by 28%, while a 240 mg dose increased the inhibition to 62%. tandfonline.com Another study established that even small amounts of ascorbic acid could reduce NPRO excretion, although complete inhibition was not achieved even with high doses, suggesting that endogenous nitrosation is a facile process. nih.gov

Alpha-tocopherol is also a potent inhibitor, particularly effective in lipid-rich environments. nih.gov Studies in mice showed that alpha-tocopherol could significantly decrease the in vivo formation of nitrosomorpholine, a related N-nitroso compound, with a maximal inhibition of 50-70%. nih.gov In human studies, the simultaneous intake of alpha-tocopherol with proline and nitrate has been shown to inhibit the nitrosation of proline. karger.comresearchgate.net Furthermore, research has indicated a synergistic effect when ascorbic acid and alpha-tocopherol are used in combination, providing greater inhibition of nitrosamine (B1359907) formation than when either vitamin is used alone. nih.govkarger.com

| Antioxidant | Study Details | Observed Inhibition of N-Nitrosamine Formation | Reference |

|---|---|---|---|

| Ascorbic Acid | Human subjects ingesting 400 mg nitrate and 500 mg proline with a meal. | 28% inhibition with 120 mg dose; 62% inhibition with 240 mg dose. | tandfonline.com |

| Ascorbic Acid | Human subjects on a controlled diet given nitrate and proline. | Dose-dependent reduction in NPRO excretion, but baseline levels not reached even with 1000 mg. | nih.gov |

| Alpha-Tocopherol | Mice treated with morpholine (B109124) and exposed to nitrogen dioxide. | Maximal inhibition of 50-70% for N-nitrosomorpholine. | nih.gov |

| Alpha-Tocopherol | In vivo experiments with proline and nitrate ingestion. | Observed 50% reduction in N-nitrosoproline (NPRO) formation. | karger.com |

| Ascorbic Acid & Alpha-Tocopherol | In vitro study on total nitrite reduction. | A combination of 0.1 mM ascorbic acid and 0.5 mM alpha-tocopherol led to an approximate 36% reduction of total nitrite. | karger.com |

The primary mechanism by which ascorbic acid inhibits nitrosation is through its chemical reaction with nitrosating agents derived from nitrite. nih.gov In an acidic environment, nitrite forms nitrosating species such as dinitrogen trioxide (N₂O₃). nih.gov Ascorbic acid rapidly reduces these species to nitric oxide (NO), a non-nitrosating agent, while being irreversibly oxidized to dehydroascorbic acid. nih.govoup.comoup.com This reaction effectively scavenges the nitrosating agents, preventing them from reacting with secondary amines like proline. nih.govoup.com However, in the presence of oxygen, the nitric oxide produced can be re-oxidized back into a nitrosating agent, which means that greater than stoichiometric amounts of ascorbic acid are often required for complete inhibition in an open, aerobic system. nih.govnih.govcabidigitallibrary.org

Alpha-tocopherol, being lipid-soluble, functions as a nitrite scavenger and a free-radical quencher in both lipophilic and aqueous environments. nih.govkarger.com Its mechanism is similar to that of ascorbic acid, as it competes with amines for the nitrosating agent. researchgate.netunito.it The unesterified form of alpha-tocopherol is the active form, as the reaction occurs at the free hydroxy group on its phenolic ring. karger.comresearchgate.net This reaction reduces the nitrosating agent to a less reactive compound, thus inhibiting nitrosamine formation. researchgate.net Like ascorbic acid, alpha-tocopherol also provides antioxidant protection by scavenging various reactive oxygen and nitrogen species. nih.gov

Phytochemical Influence on Nitrosation

Numerous compounds derived from plants, collectively known as phytochemicals, have been identified as potent inhibitors of nitrosation. These include polyphenols and organosulfur compounds found in common fruits, vegetables, and spices.

Plant extracts, particularly fruit and vegetable juices, have demonstrated a significant ability to inhibit endogenous nitrosation, often to a greater extent than would be predicted by their ascorbic acid content alone. modernscientificpress.comnih.gov Studies in humans have shown that green pepper, pineapple, tomato, strawberry, and carrot juices can significantly inhibit the formation of NPRO. nih.gov Notably, green pepper, pineapple, and tomato juices were found to be more potent inhibitors than an equivalent amount of ascorbic acid dissolved in water. nih.gov

Garlic (Allium sativum) and its constituent organosulfur compounds are particularly effective at blocking nitrosamine formation. nih.govmdpi.com Water-soluble S-allyl cysteine and lipid-soluble diallyl disulfide (DADS) from garlic have been shown to block the mutagenicity of nitrosomorpholine. nih.gov In human studies, the ingestion of garlic has been shown to completely block the increased urinary excretion of NPRO that results from nitrate and proline consumption. nih.gov The mechanism is believed to involve the sulfur compounds reducing the availability of nitrite for nitrosamine formation. nih.govmdpi.com Other plant polyphenols, such as those from tea and apples, have also been shown to effectively reduce residual nitrites and inhibit the formation of N-nitrosamines in food systems. nih.gov

| Phytochemical Source | Active Components (Examples) | Observed Antinitrosating Effect | Reference |

|---|---|---|---|

| Garlic (Allium sativum) | Allicin, S-allyl cysteine, Diallyl disulfide | Completely blocked enhanced urinary NPRO excretion in humans; reduced nitrosamine formation in various models. | nih.govmdpi.com |

| Green Pepper, Pineapple, Tomato Juices | Ascorbic acid, Phenolic compounds | Significantly inhibited NPRO formation in humans, more effectively than ascorbic acid alone. | nih.gov |

| Strawberry and Carrot Juices | Ascorbic acid, Phenolic compounds | Significantly inhibited NPRO formation in humans. | nih.gov |

| Tea Polyphenols (e.g., Green Tea) | Epigallocatechin gallate (EGCG), Epigallocatechin (EGC) | Effectively reduced residual nitrites and N-nitrosamine formation in food products. Blocked N-nitrosodiethylamine (NDEA) formation at high molar ratios. | nih.govresearchgate.net |

| Apple Polyphenols | Flavonoids, Phenolic acids | Reduced lipid oxidation, residual nitrite, and N-nitrosamine formation in bacon. | nih.gov |

The ability of phenolic compounds to act as antinitrosating agents is closely linked to their chemical structure. nih.govnih.gov Kinetic studies have revealed that the presence and position of substituent groups on the phenol's aromatic ring are critical determinants of its reactivity towards nitrosating agents. nih.gov

Generally, phenols with electron-releasing substituents (such as methoxy (B1213986) or alkyl groups) react with nitrosating agents at an appreciable rate, making them effective inhibitors. nih.govnih.gov Conversely, phenols that possess electron-withdrawing groups (like nitro or carboxyl groups) show negligible reactivity and are poor inhibitors. nih.govnih.gov The proposed mechanism involves the O-nitrosation of the phenolate (B1203915) ion, which is then followed by a rearrangement to form a C-nitrosophenol. nih.gov

The concentration of the phenolic compound relative to the nitrite concentration is also a critical factor. researchgate.net At high molar ratios of phenol (B47542) to nitrite, polyphenols like epigallocatechin gallate (EGCG) are highly effective at blocking nitrosamine formation by scavenging the nitrosating agent faster than the amine can be nitrosated. researchgate.net However, at low concentrations, some phenolic compounds have been observed to catalyze nitrosation. This may occur through the formation of a nitroso-derivative that acts as a more potent nitrosating agent itself. researchgate.net Therefore, the structure of the phenol and its concentration are key factors governing its role as either an inhibitor or a promoter of nitrosation. researchgate.netnih.gov

Interactions of N Nitrosoproline with Biological Systems and Molecules

DNA Interactions and Lesion Formation Induced by Photoactivation

Upon irradiation with UVA light, N-Nitrosoproline is converted into a directly mutagenic compound capable of interacting with and damaging DNA. nih.gov The mechanism of this photo-induced genotoxicity involves the generation of reactive oxygen species (ROS) and nitric oxide (NO) radicals, which mediate the subsequent DNA lesions. dntb.gov.uanih.gov

A primary consequence of the photoactivation of N-Nitrosoproline is its ability to induce single-strand breaks in DNA. This has been demonstrated in various experimental systems.

M13mp2 Phage DNA: Treatment of the superhelical replicative form of M13mp2 phage DNA with NPRO and sunlight or UVA radiation results in the induction of single-strand breaks. researchgate.netdntb.gov.ua The action spectrum for these DNA breaks was found to be highest at 340 nm, which corresponds to the absorption maximum of NPRO, indicating that NPRO acts as the photosensitizer. dntb.gov.uanih.gov

Human Fibroblast Cells: The DNA-damaging effects of photoactivated NPRO have also been confirmed in human cells. When human fibroblast cells were treated with NPRO and subsequently exposed to UVA light, the formation of single-strand DNA breaks was observed, as detected by the comet assay. researchgate.netdntb.gov.uanih.gov

The induction of these breaks is mediated by both reactive oxygen species and nitric oxide radicals generated during the photolysis of NPRO. dntb.gov.uanih.gov

In addition to strand breaks, photoactivated NPRO promotes the formation of oxidative DNA lesions, a key indicator of oxidative stress and a significant source of mutagenesis.

8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG): The formation of 8-oxodG, a well-known mutagenic lesion, was observed in calf thymus DNA that was treated with NPRO in the presence of simulated sunlight or UVA light. researchgate.netdntb.gov.uad-nb.info The photoproduct isolated from a mixture of NPRO and 2'-deoxyguanosine (B1662781) in a neutral buffer under UVA irradiation was identified as 8-oxodG. d-nb.info The generation of such oxidative adducts is believed to contribute to the mutations observed following exposure to NPRO and UVA, such as GC to CG transversions. unamur.be

Table 1: DNA Lesions Induced by Photoactivated N-Nitrosoproline

| DNA Lesion Type | Biological System | Detection Method | Reference(s) |

| Single-Strand Breaks | M13mp2 Phage DNA | Gel Electrophoresis | researchgate.net, dntb.gov.ua, |

| Single-Strand Breaks | Human Fibroblast Cells | Comet Assay | researchgate.net, dntb.gov.ua, nih.gov |

| Oxidative Adduct (8-oxodG) | Calf Thymus DNA | Not Specified | researchgate.net, dntb.gov.ua |

| Oxidative Adduct (8-oxodG) | NPRO + 2'-deoxyguanosine | Not Specified | d-nb.info |

Phosphate-Dependence of Photomutagenicity

The photomutagenicity of N-nitrosamines, including NPRO, can be significantly influenced by the chemical environment. Research has shown that the presence of phosphate (B84403) ions facilitates the photoactivation process. Studies have demonstrated the photomutagenicity of NPRO when dissolved in a phosphate-buffered solution. nih.gov It is suggested that the association of the nitrosamine (B1359907) group with acid ions, such as those from a phosphate buffer, promotes rapid photodissociation and photoactivation upon UVA irradiation. nih.gov This interaction is believed to play a key role in the formation of directly-acting mutagens from N-nitrosamines when exposed to near-ultraviolet light.

Non-Covalent Interactions and Molecular Recognition in Biological Contexts

Prior to photoactivation, N-Nitrosoproline is generally considered biologically inert and non-mutagenic. nih.govd-nb.info In vivo studies have found no significant detectable covalent binding of NPRO to liver DNA or RNA in rats. This lack of inherent reactivity underscores the necessity of an external energy source like UVA light to induce its genotoxic effects.

The primary mechanism of damage from NPRO is not through stable, non-covalent binding or molecular recognition in the traditional sense, but rather through the generation of highly reactive, short-lived species (NO and ROS) upon photoactivation. dntb.gov.uanih.gov These reactive molecules then diffuse and interact with nearby DNA, causing the damage described previously. Therefore, for damage to occur, NPRO must be in proximity to the DNA, but the reviewed literature does not describe specific non-covalent binding modes (e.g., intercalation or groove binding) as a prerequisite for its photo-induced activity. The interaction is largely characterized by the chemical reactions that follow its photolytic cleavage.

Computational Chemistry and Theoretical Characterization

Molecular Modeling of N-Nitrosoproline Derivatives and Related Compounds

Molecular modeling serves as a powerful tool to visualize and understand the three-dimensional structures and conformational landscapes of N-nitrosoproline derivatives. These models are crucial for interpreting experimental data and for developing structure-activity relationships. frontiersin.org

Computational models can also predict the relative stability of different conformers. For the proline ring, puckering is a key conformational feature. The addition of the nitroso group and the ethyl ester at the nitrogen and carboxyl positions, respectively, will influence the preferred pucker of the five-membered ring. These conformational preferences can, in turn, affect the molecule's reactivity and biological activity.

While specific molecular modeling studies exclusively on Ethyl 1-nitrosoproline are not extensively detailed in the public domain, the principles are well-established from studies on related N-nitrosamines. researchgate.net For instance, modeling can elucidate the potential for intramolecular hydrogen bonding, which can impact the compound's stability and reactivity.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. nih.govchemrxiv.org DFT methods are widely used to calculate various molecular properties that are difficult to measure experimentally. chemrxiv.org

The electronic properties of N-nitrosamines are of significant interest. The distribution of electron density, for example, can reveal the most reactive sites within the molecule. For this compound, calculations can pinpoint the electrophilic and nucleophilic centers, offering insights into how the molecule might interact with biological macromolecules.

Frontier Molecular Orbital (FMO) theory, often employed in conjunction with DFT, is particularly useful. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the nature of these orbitals would be influenced by both the proline ring and the ethyl ester group.

Table 1: Representative Theoretical Data for N-Nitrosamine Compounds

| Compound | Method | Calculated Property | Value |

| N-Nitrosodimethylamine (NDMA) | DFT | HOMO-LUMO Gap | ~6.5 eV |

| N-Nitrosodimethylamine (NDMA) | DFT | Dipole Moment | ~4.0 D |

| N-Nitrosoproline (NPRO) | Semi-empirical | Heat of Formation | Data not available |

This table presents representative data for related N-nitrosamines to illustrate the types of information obtained from quantum chemical calculations. Specific values for this compound would require dedicated computational studies.

Prediction of Reaction Mechanisms and Kinetic Parameters for Nitrosation (General Chemical Principles)

The formation of N-nitrosamines, including this compound, occurs through the nitrosation of a secondary amine precursor, in this case, the ethyl ester of proline. The general mechanism involves the reaction of the amine with a nitrosating agent, typically derived from nitrite (B80452) under acidic conditions. researchgate.net

The primary nitrosating agent in acidic aqueous solutions is dinitrogen trioxide (N₂O₃), which is in equilibrium with nitrous acid (HNO₂). researchgate.net The reaction mechanism can be described by the following general steps:

Formation of the Nitrosating Agent: 2 HNO₂ ⇌ N₂O₃ + H₂O

Nucleophilic Attack: The secondary amine (proline ethyl ester) acts as a nucleophile and attacks the electrophilic nitrogen of N₂O₃.

Proton Transfer and Elimination: A series of proton transfers and the elimination of a nitrite ion and water lead to the formation of the N-nitrosamine.

The rate of nitrosation is highly dependent on the pH of the medium. For most secondary amines, the rate is maximal at a pH of around 3.4. d-nb.info The reactivity of the amine is also a critical factor; the basicity of the amine plays a significant role, with less basic amines generally reacting faster. The presence of an ester group, as in this compound's precursor, can influence the basicity of the proline nitrogen.

Kinetic studies on the nitrosation of proline and other amino acids have shown that the reaction rate is proportional to the concentration of the amine and the square of the nitrite concentration, which is consistent with the involvement of N₂O₃ as the nitrosating agent. nih.gov A kinetic study on the nitrosation of sarcosine (B1681465) ethyl ester, a related compound, also supports this mechanism. researchgate.net

Computational methods can be employed to predict the activation energies and reaction rate constants for these nitrosation reactions. oregonstate.edu By modeling the transition states of the reaction, it is possible to gain a quantitative understanding of the reaction kinetics. For instance, an activation energy of 13 Kcal/mol was found for the nitrosation of proline. oregonstate.edu While specific kinetic parameters for the nitrosation of proline ethyl ester are not widely published, they are expected to be in a similar range to that of proline itself, with some modulation due to the electronic effects of the ethyl ester group.

Emerging Research Areas and Future Perspectives

Development of Advanced Bioanalytical Tools for Trace Level Detection and Characterization

The need to detect and quantify minute amounts of N-nitrosamines like Ethyl 1-nitrosoproline has driven the development of highly sensitive and selective analytical techniques. resolvemass.caintertek.com The low acceptable intake levels for many nitrosamines, often in the nanogram per day range, present a significant analytical challenge. europeanpharmaceuticalreview.com

Current and Emerging Analytical Techniques:

| Technique | Description | Key Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique that separates compounds based on their physicochemical properties and then detects them based on their mass-to-charge ratio. europeanpharmaceuticalreview.comnih.gov | High sensitivity and selectivity, suitable for a wide range of N-nitrosamines. europeanpharmaceuticalreview.comnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then detected by mass spectrometry. nih.gov | Effective for volatile nitrosamines. resolvemass.ca |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, offering unique selectivity. nih.govfu-berlin.de | Efficient separation and sensitive detection, particularly when coupled with mass spectrometry. fu-berlin.de |

| High-Resolution Mass Spectrometry (HRMS) | Provides very accurate mass measurements, allowing for confident identification of unknown compounds. europeanpharmaceuticalreview.comfu-berlin.de | High specificity and the ability to distinguish between isobaric species. europeanpharmaceuticalreview.com |

Recent advancements in LC-MS/MS and HRMS have enabled the detection of N-nitrosamines at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels. resolvemass.caeuropeanpharmaceuticalreview.com The development of methods using techniques like atmospheric pressure chemical ionization (APCI) can help mitigate matrix effects that often interfere with accurate quantification. europeanpharmaceuticalreview.com Furthermore, the validation of these advanced methods according to stringent regulatory guidelines is crucial to ensure their reliability for product testing and risk assessment. europeanpharmaceuticalreview.com

Refined Mechanistic Models of Endogenous Nitrosation and its Regulation

Endogenous nitrosation, the formation of N-nitroso compounds within the body, is a significant area of research with implications for human health. nih.govacs.org While the acidic environment of the stomach is a well-known site for nitrosation, it is now recognized that this process can also occur in other parts of the body, catalyzed by bacteria and mammalian cells. nih.govnih.gov

Macrophages and endothelial cells can produce nitric oxide (NO), a precursor to nitrosating agents, from the amino acid arginine. acs.orgnih.gov This pathway is estimated to contribute to the basal level of endogenous nitrosation. nih.gov The gut microbiome also plays a crucial role, with certain bacterial strains capable of producing N-nitroso compounds enzymatically at neutral pH. nih.govtaylorandfrancis.com

Current research aims to develop more sophisticated models of endogenous nitrosation that account for these different pathways and their regulation. This includes understanding the interplay between dietary precursors (amines and nitrates/nitrites), inhibitors (such as vitamins and polyphenols), and the host's physiological state. nih.goveuropa.eu For instance, the composition of the gut microbiota and the presence of inflammation can significantly influence the extent of endogenous nitrosation. nih.govnih.gov These refined models will be essential for assessing individual risk and developing targeted strategies for mitigation.

Integration of Omics Data for Systems-Level Understanding of Nitrosation Processes

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complex biological processes related to nitrosation at a systems level. nih.govfrontiersin.org By integrating data from these different layers, researchers can build comprehensive models of how cells and organisms respond to and metabolize N-nitroso compounds like this compound. mdpi.comnih.gov

Multi-omics approaches can help to:

Identify novel biomarkers of exposure and effect: By correlating omics profiles with known exposures to N-nitroso compounds, it may be possible to identify specific molecular signatures that indicate exposure or early biological effects.

Elucidate mechanisms of toxicity: Integrating transcriptomic and proteomic data can reveal the signaling pathways and cellular processes that are perturbed by N-nitroso compounds. mdpi.complos.org For example, S-nitrosation of specific cysteine residues in proteins has been identified as a key post-translational modification that can regulate protein function. mdpi.commdpi.com

Understand inter-individual variability: Genomic data can help to identify genetic polymorphisms in metabolic enzymes, such as cytochrome P450s, that may influence an individual's susceptibility to the effects of N-nitroso compounds. nih.gov

Develop predictive models: By combining experimental data with computational modeling, it is possible to create in silico models that predict the formation and biological activity of N-nitroso compounds under different conditions. nih.govjst.go.jp

The integration of these large and complex datasets presents significant computational challenges, but the potential rewards for understanding and mitigating the risks associated with N-nitroso compounds are immense. nih.gov This systems-level approach will be crucial for moving beyond simple dose-response relationships to a more holistic understanding of nitrosation in biological systems.

Q & A

Basic: What are the established protocols for synthesizing Ethyl 1-nitrosoproline in laboratory settings, and how can its structural integrity be confirmed post-synthesis?

Answer:

this compound is typically synthesized via nitrosation of its precursor, ethyl proline, using sodium nitrite under acidic conditions. Key steps include:

- Nitrosation Reaction : React ethyl proline with NaNO₂ in a HCl-controlled environment (pH ~3) at 0–4°C to minimize side reactions.

- Purification : Use liquid-liquid extraction (e.g., ethyl acetate) followed by column chromatography to isolate the product.

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify nitroso-group incorporation and ester functionality. High-resolution mass spectrometry (HRMS) or Fourier-transform infrared spectroscopy (FTIR) can further validate molecular weight and functional groups .

Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices, and what are their validation parameters?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Method validation should include:

- Calibration Curves : Linear range covering expected physiological concentrations (e.g., 0.1–100 ng/mL).

- Recovery Rates : Assess via spiked samples (≥80% recovery).

- Limit of Detection (LOD) : Typically ≤0.05 ng/mL.

- Matrix Effects : Evaluate using post-column infusion to account for ion suppression/enhancement in biological fluids (e.g., urine, plasma) .

Advanced: How do varying pH levels and temperature conditions influence the stability and nitrosation kinetics of this compound in simulated physiological environments?

Answer:

Design experiments using buffered solutions (pH 1–7.4) and controlled temperatures (25–37°C). Monitor degradation via:

- Kinetic Studies : Track nitroso-group stability using UV-Vis spectroscopy (absorbance at 330–350 nm).

- Half-Life Calculation : Apply first-order kinetics under acidic conditions (pH <4), where nitrosation is reversible.

- Thermodynamic Analysis : Use Arrhenius plots to determine activation energy for decomposition. Note that stability decreases sharply above pH 5 due to nitroso-group hydrolysis .

Advanced: What methodologies are recommended for elucidating the metabolic pathways of this compound in mammalian systems?

Answer:

Combine in vitro and in vivo approaches:

- Isotopic Labeling : Use ¹⁵N-labeled this compound to trace metabolic intermediates via LC-MS.

- Hepatocyte Incubations : Assess hepatic metabolism using primary hepatocytes or microsomal fractions. Monitor for glutathione conjugation or cytochrome P450-mediated bioactivation.

- In Vivo Studies : Administer the compound to rodent models and analyze urinary/fecal metabolites. Compare results with in vitro data to identify detoxification pathways (e.g., nitroso-reductase activity) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo data on this compound's formation and reactivity?

Answer:

Discrepancies often arise due to compartmentalization (e.g., gut microbiota influencing in vivo nitrosation). Address this by:

- Dual Isotope Tracing : Administer ¹⁵N-nitrate and ¹³C-proline to distinguish endogenous vs. exogenous nitroso-compound formation.

- Gnotobiotic Models : Use germ-free animals to isolate host vs. microbial contributions.

- Comparative Kinetic Models : Adjust in vitro assays to mimic physiological conditions (e.g., adding fecal lysates or enzymes like nitrate reductase) .

Basic: What are the critical considerations for ensuring reproducibility in this compound experimental protocols?

Answer:

- Reagent Purity : Use HPLC-grade solvents and ≥98% pure precursors to avoid side reactions.

- Documentation : Follow the Beilstein Journal’s guidelines for detailed experimental reporting, including reaction times, temperatures, and purification steps.

- Negative Controls : Include reactions without NaNO₂ to confirm nitroso-group specificity.

- Replication : Perform triplicate runs for synthesis and analysis, reporting mean ± SD .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare multiple dose groups, adjusting for family-wise error (e.g., Tukey’s test).

- Benchmark Dose (BMD) Modeling : Use EPA-proposed methods for low-dose extrapolation.

- Uncertainty Quantification : Report 95% confidence intervals and use sensitivity analysis to identify influential parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.